molecular formula C17H18N2O4S B3882031 N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE

N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE

Cat. No.: B3882031
M. Wt: 346.4 g/mol
InChI Key: NFNSENCYKDUTCK-UXBLZVDNSA-N
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Description

N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminosulfonyl group, a methoxyphenyl group, and an acrylamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-9-15(24(18,21)22)11-16(12)19-17(20)10-6-13-4-7-14(23-2)8-5-13/h3-11H,1-2H3,(H,19,20)(H2,18,21,22)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSENCYKDUTCK-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE typically involves the following steps:

    Formation of the Aminosulfonyl Intermediate: The initial step involves the introduction of the aminosulfonyl group onto a suitable aromatic precursor. This can be achieved through sulfonation followed by amination.

    Coupling with Methoxyphenyl Group: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Acrylamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nature of the substituents

Scientific Research Applications

N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE
Reactant of Route 2
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N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE

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